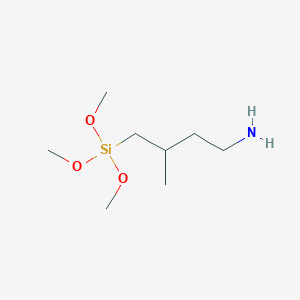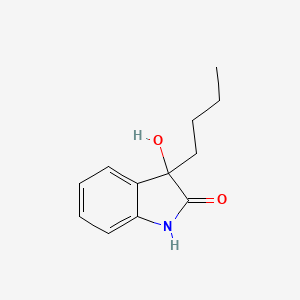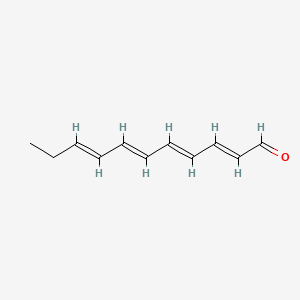![molecular formula C20H18O5 B14319445 5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one CAS No. 106092-48-2](/img/structure/B14319445.png)
5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one is a synthetic organic compound belonging to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in various scientific fields, including chemistry and biology. This particular compound is characterized by its methoxy and prop-2-en-1-yl groups attached to the xanthene core, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthene derivatives.
Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Allylation: The prop-2-en-1-yl groups are introduced via allylation reactions. This can be done using allyl bromide or allyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Cyclization: The final step involves cyclization to form the xanthene core, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The methoxy and allyl groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the allyl groups to saturated propyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of saturated propyl derivatives.
Substitution: Formation of various substituted xanthenes with different functional groups.
Scientific Research Applications
5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one has several scientific research applications:
Fluorescent Probes: Due to its xanthene core, it can be used as a fluorescent probe in biological imaging and diagnostics.
Chemical Sensors: Its fluorescence properties make it suitable for use in chemical sensors to detect various analytes.
Photodynamic Therapy: It may be explored for use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.
Organic Electronics:
Mechanism of Action
The mechanism of action of 5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one depends on its application:
Fluorescent Probes: It interacts with target molecules, leading to changes in fluorescence intensity or wavelength, which can be detected and analyzed.
Photodynamic Therapy: Upon light activation, it generates reactive oxygen species that can induce cell death in cancer cells.
Chemical Sensors: It binds to specific analytes, causing a measurable change in fluorescence properties.
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another xanthene derivative with similar fluorescence properties but different functional groups.
Fluorescein: A widely used fluorescent dye with a similar xanthene core but different substituents.
Eosin Y: A xanthene dye with bromine substituents, used in histology and as a pH indicator.
Uniqueness
5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one is unique due to its specific methoxy and allyl substituents, which may impart distinct chemical reactivity and fluorescence characteristics compared to other xanthene derivatives.
Properties
CAS No. |
106092-48-2 |
|---|---|
Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-methoxy-1,3-bis(prop-2-enoxy)xanthen-9-one |
InChI |
InChI=1S/C20H18O5/c1-4-9-23-13-11-16(24-10-5-2)18-17(12-13)25-20-14(19(18)21)7-6-8-15(20)22-3/h4-8,11-12H,1-2,9-10H2,3H3 |
InChI Key |
QUCMZUNPNBTJSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OCC=C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)
![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)

![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)

![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)

![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
